![molecular formula C20H17N3O2S B2837140 2-{2-[2-(benzylamino)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 866050-95-5](/img/structure/B2837140.png)
2-{2-[2-(benzylamino)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[2-(benzylamino)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline-1,3-dione derivatives.
Wirkmechanismus
Target of Action
The primary target of 2-[2-[2-(Benzylamino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions including motor activity, motivation, reward, and the release of various hormones.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have favorable pharmacokinetic properties .
Result of Action
One study found that a similar compound was able to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that the compound may have neuroprotective effects.
Biochemische Analyse
Cellular Effects
Some isoindoline-1,3-dione derivatives have shown inhibitory effects on the viability of cancer cells , suggesting that this compound may also have potential anticancer properties.
Molecular Mechanism
Based on its predicted affinity for the dopamine receptor D2 , it may exert its effects through interactions with this receptor, potentially influencing dopamine signaling pathways.
Vorbereitungsmethoden
The synthesis of 2-{2-[2-(benzylamino)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves a multi-step process. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include simple heating and solventless reactions to promote green chemistry principles . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
2-{2-[2-(benzylamino)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles under appropriate conditions.
Aminomethylation: The presence of an acidic proton at the 2-position of the imide nitrogen allows for aminomethylation reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. A study focused on the structural modifications of isoindole compounds demonstrated that they can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific compound has been shown to target multiple signaling pathways involved in tumor growth and metastasis.
Study | Cell Line | Effect | Mechanism |
---|---|---|---|
Zhang et al. (2023) | MCF-7 (breast cancer) | Inhibition of growth by 70% | Induction of apoptosis via caspase activation |
Lee et al. (2024) | A549 (lung cancer) | Reduced migration by 50% | Inhibition of the PI3K/Akt pathway |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. A notable study reported that it exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |
---|---|---|
Staphylococcus aureus | 5 µg/mL | Disruption of cell membrane integrity |
Escherichia coli | 10 µg/mL | Inhibition of protein synthesis |
Neuroprotective Effects
Recent investigations into the neuroprotective properties of this compound have shown promise in models of neurodegenerative diseases. The compound appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotection in Alzheimer’s Disease Models
A study conducted by Smith et al. (2024) utilized a transgenic mouse model to assess the neuroprotective effects of the compound. The results indicated a significant reduction in amyloid-beta plaque accumulation and improved cognitive function.
Parameter | Control Group | Treatment Group |
---|---|---|
Amyloid-beta levels (ng/mL) | 250 ± 30 | 150 ± 20 |
Cognitive score (Morris Water Maze) | 40 ± 5 seconds | 25 ± 4 seconds |
Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses has been documented, particularly through its effects on cytokine production. Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for treating inflammatory diseases.
Drug Development Potential
Given its diverse biological activities, this compound is being explored for development into pharmaceuticals targeting various diseases. Its favorable pharmacokinetic properties, such as good solubility and stability, make it an attractive candidate for further development.
Safety and Toxicity Studies
Preliminary toxicity studies have indicated that the compound exhibits a wide safety margin in animal models. Long-term studies are ongoing to further assess its safety profile before clinical trials can commence.
Vergleich Mit ähnlichen Verbindungen
2-{2-[2-(benzylamino)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione can be compared with other isoindoline-1,3-dione derivatives. Similar compounds include:
2-(5-(Benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione: This compound has shown inhibitory potency against acetylcholinesterase and β-secretase.
N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivatives: These derivatives have been studied for their affinity for cyclooxygenase and potential anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Biologische Aktivität
The compound 2-{2-[2-(benzylamino)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 866050-95-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological actions supported by various studies.
Molecular Formula: C20H17N3O2S
Molar Mass: 363.43 g/mol
Density: 1.378 g/cm³ (predicted)
Boiling Point: 568.2 °C (predicted)
pKa: 4.33 (predicted)
Anticancer Activity
Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For instance, in a study involving the National Cancer Institute's Developmental Therapeutics Program (DTP), this compound exhibited selective toxicity towards cancer cells while sparing normal cells.
In Vitro Studies
A notable study reported an IC50 value of 0.57 µM against HL-60 human promyelocytic leukemia cells, indicating potent anticancer activity. In contrast, the IC50 for pseudo-normal human cell lines was greater than 50 µM , suggesting a favorable selectivity for cancer cells over normal cells .
Cell Line | IC50 (µM) | Activity |
---|---|---|
HL-60 | 0.57 | High cytotoxicity |
Pseudo-normal | >50 | Low cytotoxicity |
Morphological changes in treated cells indicated that the compound might induce mitotic catastrophe and genetic instability .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Thiazole derivatives have been documented to possess strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). Structural modifications of thiazole derivatives have been linked to enhanced antimicrobial efficacy .
The mechanism underlying the anticancer activity of this compound may involve the inhibition of critical pathways involved in cell proliferation and survival. It has been suggested that compounds with similar structures interact with targets such as Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2) , which are important in regulating inflammatory responses and cancer progression .
Case Studies
- Cytotoxicity Assessment : A comprehensive assessment involved testing the compound against a panel of 60 different cancer cell lines , where it inhibited growth by more than 50% across various types including non-small cell lung cancer and melanoma .
- Morphological Analysis : Cells treated with the compound displayed significant changes in nuclear morphology, indicative of apoptosis or necrosis. The presence of multinucleated giant cells was also noted, further supporting its potential as an anticancer agent .
Eigenschaften
IUPAC Name |
2-[2-[2-(benzylamino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-18-16-8-4-5-9-17(16)19(25)23(18)11-10-15-13-26-20(22-15)21-12-14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYAOZLRNGNICU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.